![molecular formula C12H7F4IN2O2 B2894928 1-(pyrazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one CAS No. 1836233-24-9](/img/structure/B2894928.png)
1-(pyrazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one
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Overview
Description
Pyrazole is a simple aromatic ring organic compound that consists of a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . It has a molecular formula of C3H4N2 .
Chemical Reactions Analysis
Pyrazole compounds can undergo various chemical reactions. For example, they can react with ozone, and the reaction kinetics and mechanisms have been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For pyrazole, it has a molecular weight of 68.0773 .Scientific Research Applications
High Thermal and Chemical Stability in Pyrazolate-Bridged Metal–Organic Frameworks
This study discusses the synthesis of microporous pyrazolate-bridged metal–organic frameworks using a tritopic pyrazole-based ligand. These frameworks demonstrate exceptional thermal and chemical stability, making them potential candidates for catalytic processes that currently employ zeolites (Colombo et al., 2011).
Synthesis and Characterization of a Novel Pyrazole Derivative
A novel pyrazole derivative was synthesized and characterized, demonstrating potential for the development of new materials with unique chemical and physical properties. The study includes structural analysis through X-ray crystallography and discusses its three-dimensional supramolecular assembly (Kumara et al., 2018).
Construction of Co(II) Coordination Polymers
This research explores the construction of coordination polymers using a flexible pyrazole-based ligand. These polymers exhibit hydrogen bonding and π–π stacking, providing insights into the design of polymeric networks with potential applications in crystal engineering and material science (Sengupta et al., 2012).
Synthesis of Fluorinated Tebufenpyrad Analogs
The synthesis of fluorinated pyrazoles for acaricidal activity showcases an application in agrichemistry. This study leverages the regioselectivity in pyrazole formation to develop potent compounds, highlighting the importance of fluorinated derivatives in enhancing agricultural chemicals' effectiveness (Fustero et al., 2008).
Electrochemical Oxidative C–N Coupling for Synthesizing Pyren-1-yl Azoliums
A green chemistry approach to synthesize pyren-1-yl azolium salts via electrochemical oxidative C–N coupling is presented. This method reduces waste and simplifies the experimental setup, contributing to the development of sustainable chemical processes (Robillard et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(1,1,2,2-tetrafluoro-2-pyrazol-1-ylethyl)-1λ3,2-benziodoxol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4IN2O2/c13-11(14,12(15,16)19-7-3-6-18-19)17-9-5-2-1-4-8(9)10(20)21-17/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHLQZKSQLOQSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OI2C(C(N3C=CC=N3)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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